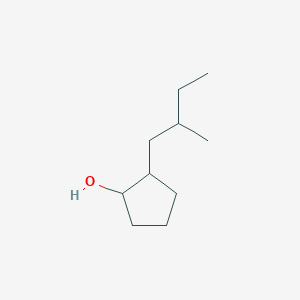
(R)-1-Cyclopropylpropan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-cyclopropylpropan-2-amine is an organic compound with a cyclopropyl group attached to a propan-2-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-cyclopropylpropan-2-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of cyclopropylmethyl bromide with a suitable amine under basic conditions to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2R)-1-cyclopropylpropan-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(2R)-1-cyclopropylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
(2R)-1-cyclopropylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R)-1-cyclopropylpropan-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopropylamine: A simpler analogue with similar structural features but lacking the propan-2-amine backbone.
Cyclopropylmethylamine: Another related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
(2R)-1-cyclopropylpropan-2-amine is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a propan-2-amine backbone. This combination of features can impart distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C6H13N |
|---|---|
分子量 |
99.17 g/mol |
IUPAC 名称 |
(2R)-1-cyclopropylpropan-2-amine |
InChI |
InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m1/s1 |
InChI 键 |
WFJUBRAHXQCZAM-RXMQYKEDSA-N |
手性 SMILES |
C[C@H](CC1CC1)N |
规范 SMILES |
CC(CC1CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)

![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)

![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)


![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)
